Dimethyl sulfite

Lithium-Ion Battery Electrolyte Solvent Oxidative Stability

Dimethyl sulfite (DMS), a sulfurous acid diester with the formula (CH₃O)₂SO, serves as a versatile reagent in organic synthesis and a functional electrolyte co-solvent in lithium-ion battery (LIB) systems. Unlike its structural analogs, DMS exhibits a decomposition potential exceeding 4.5 V, enabling direct use as a high-voltage solvent, while its linear architecture confers low viscosity suitable for low-temperature electrolyte formulations.

Molecular Formula C2H6O3S
Molecular Weight 110.13 g/mol
CAS No. 616-42-2
Cat. No. B146792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl sulfite
CAS616-42-2
Synonymsdimethyl sulfite
dimethylsulfite
Molecular FormulaC2H6O3S
Molecular Weight110.13 g/mol
Structural Identifiers
SMILESCOS(=O)OC
InChIInChI=1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3
InChIKeyBDUPRNVPXOHWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Sulfite (CAS 616-42-2): A Sulfite Ester with Distinct Electrochemical and Synthetic Differentiation


Dimethyl sulfite (DMS), a sulfurous acid diester with the formula (CH₃O)₂SO, serves as a versatile reagent in organic synthesis and a functional electrolyte co-solvent in lithium-ion battery (LIB) systems [1]. Unlike its structural analogs, DMS exhibits a decomposition potential exceeding 4.5 V, enabling direct use as a high-voltage solvent, while its linear architecture confers low viscosity suitable for low-temperature electrolyte formulations [2]. As a methylating agent, DMS offers a mechanistically distinct dual-pathway nucleophilic substitution profile (SN2@C and SN2@S) that differentiates it from conventional sulfate-based methyl donors [3].

Why Dimethyl Sulfite Cannot Be Substituted by Generic Linear Carbonates or Cyclic Sulfites


The structural and electronic differences between dimethyl sulfite (DMS) and its closest analogs—dimethyl carbonate (DMC), diethyl sulfite (DES), and cyclic sulfites—render them non-interchangeable in critical applications. In lithium-ion battery electrolytes, DMS maintains oxidative stability beyond 4.5 V, whereas DES decomposes below 3.5 V, precluding DES from use as a primary high-voltage solvent [1]. Conversely, DMS lacks the robust solid electrolyte interphase (SEI)-forming capability of cyclic sulfites like ethylene sulfite (ES), making it unsuitable as a standalone film-forming additive [2]. In methylation chemistry, DMS engages in both carbon-center (SN2@C) and sulfur-center (SN2@S) nucleophilic displacement, a dual reactivity profile that distinguishes it from dimethyl sulfate, which is restricted to SN2@C pathways [3]. These quantifiable divergence points mandate application-specific selection rather than generic substitution.

Dimethyl Sulfite (CAS 616-42-2): Quantifiable Differentiation Evidence vs. In-Class Comparators


Electrochemical Oxidative Stability: DMS Outperforms Diethyl Sulfite by >1.0 V

In cyclic voltammetry studies of organic sulfites as lithium-ion battery electrolyte components, dimethyl sulfite (DMS) exhibited a decomposition potential much higher than 4.5 V, meeting the requirements for a high-voltage solvent. In contrast, diethyl sulfite (DES) decomposed below 3.5 V, restricting its use to low-voltage additive applications only [1].

Lithium-Ion Battery Electrolyte Solvent Oxidative Stability

SEI Film-Forming Capability: DMS Lacks the Filming Strength of Cyclic Sulfites

Comparative electrochemical analysis of cyclic and linear sulfites revealed a clear ranking of solid electrolyte interphase (SEI) film-forming strength: ethylene sulfite (ES) > propylene sulfite (PS) ≫ dimethyl sulfite (DMS) > diethyl sulfite (DES). This hierarchy demonstrates that linear sulfites like DMS and DES are not suitable as electrolyte additives in propylene carbonate (PC)-based electrolytes for preventing graphite co-intercalation [1].

Lithium-Ion Battery Electrolyte Additive SEI Film

Ionic Conductivity Enhancement: DMS Elevates Conductivity in LiBOB/GBL Electrolytes

In a study evaluating the effects of four sulfites on LiBOB/γ-butyrolactone (GBL)-based electrolytes, linear sulfites dimethyl sulfite (DMS) and diethyl sulfite (DES) were shown to increase ionic conductivity, whereas cyclic sulfites ethylene sulfite (ES) and propylene sulfite (PS) offered little benefit [1]. The electrolyte containing DMS at a 3:1 wt. ratio (1 M LiBOB/GBL + DMS) specifically mitigated irreversible capacity loss and enhanced first coulomb efficiency and capacity retention [1].

Lithium-Ion Battery Electrolyte Conductivity Co-solvent

Methylation Selectivity: DMS Achieves 98% Selectivity for Methyl 1-Octyl Ether in Gas Phase

In the methylation of 1-octanol using dimethyl sulfite (DMSi) as the methylating agent, gas-phase reaction at 200 °C yielded methyl 1-octyl ether with a selectivity of up to 98% [1]. This high selectivity contrasts with dimethyl sulfate, a widely used methylating agent with significant mutagenic toxicity that often shows reduced yields with secondary alcohols and polyols [1].

Organic Synthesis Methylating Agent Ether Synthesis

Nucleophilic Reactivity Profile: Dual SN2@C and SN2@S Pathway Distinct from Dimethyl Sulfate

DFT calculations at the B3LYP/6-311+G(3df,2p) level reveal that dimethyl sulfite, (MeO)₂SO, exhibits comparable and sometimes lower energy barriers for nucleophilic substitution at the sulfur center (SN2@S) relative to the carbon center (SN2@C) when reacting with strong nucleophiles such as OH⁻ and NH₂⁻ [1]. This dual-pathway potential is unique to sulfite esters; in contrast, dimethyl sulfate, (MeO)₂SO₂, is restricted predominantly to SN2@C pathways due to electrostatic repulsion around the sulfur center [1].

Reaction Mechanism Nucleophilic Substitution Methylating Agent

Thermal Stability Enhancement: DMS Reduces Heat Generation in LiBOB/GBL Electrolytes

C80 microcalorimeter analysis of electrode-electrolyte coexisting systems demonstrated that the addition of DMS (at a proper content, e.g., 20%) to LiBOB/GBL electrolyte increased the onset temperature for heat release and reduced total heat generation compared to a common electrolyte baseline [1]. This improvement was accompanied by decreased polarization of the LiCoO₂ cathode and modified SEI film formation on the MCMB anode surface [1].

Lithium-Ion Battery Thermal Safety Electrolyte Additive

Optimal Use Cases for Dimethyl Sulfite (CAS 616-42-2) Based on Quantitative Differentiation


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent

Dimethyl sulfite is optimally deployed as a low-viscosity co-solvent in ethylene carbonate (EC)-based electrolytes for lithium-ion batteries operating at voltages up to 4.5 V. Its decomposition potential exceeds 4.5 V, enabling safe operation in high-voltage cells where diethyl sulfite would decompose prematurely [1]. DMS improves ionic conductivity and capacity retention without interfering with EC's SEI-forming function, making it a direct replacement for dimethyl carbonate (DMC) in formulations requiring enhanced oxidative stability [2].

Specialized Methylating Agent for Primary Alcohol Etherification

Dimethyl sulfite serves as a high-selectivity methylating agent for the synthesis of methyl ethers from primary alcohols, achieving up to 98% selectivity for methyl 1-octyl ether in gas-phase reactions [1]. This application leverages DMS's ability to deliver yields comparable to dimethyl sulfate while avoiding the mutagenic toxicity profile that restricts dimethyl sulfate's industrial use. Optimal conditions involve alumina catalysis at elevated temperatures (130-200 °C) [1].

Palladium-Catalyzed Methylsulfonylation Reactions

Dimethyl sulfite enables palladium-catalyzed methylsulfonylation of alkyl halides to synthesize methyl sulfone derivatives, a transformation that exploits DMS's unique dual SN2@C and SN2@S nucleophilic reactivity [1]. This synthetic route is inaccessible using dimethyl sulfate due to its lack of sulfur-center reactivity [1]. DMS thus provides a specialized reagent for constructing sulfone-containing pharmacophores and functional materials.

Performance Enhancement Additive for LiBOB/GBL Electrolyte Systems

In lithium-ion batteries utilizing lithium bis(oxalate)borate (LiBOB) in γ-butyrolactone (GBL) solvent, the addition of dimethyl sulfite at a 3:1 wt. ratio (electrolyte:DMS) mitigates the irreversible capacity loss inherent to GBL-based systems [1]. DMS outperforms cyclic sulfites ES and PS in this specific electrolyte formulation by increasing ionic conductivity and forming an effective SEI film on graphite anodes, whereas cyclic sulfites show little benefit [1]. This application represents a niche but validated use case where DMS is uniquely effective.

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